5-Chloro-3-(3,5-dichlorophenyl)benzoic acid
Description
Properties
IUPAC Name |
3-chloro-5-(3,5-dichlorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O2/c14-10-2-7(1-9(5-10)13(17)18)8-3-11(15)6-12(16)4-8/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBZTDFGSQRMFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)Cl)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691290 | |
| Record name | 3',5,5'-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261914-46-8 | |
| Record name | 3',5,5'-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 3,5-Dichlorobenzoyl Chloride Intermediate
A critical intermediate in the synthesis is 3,5-dichlorobenzoyl chloride, which can be prepared via a novel multi-step process that improves yield and selectivity:
| Step | Reaction Description | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ortho-aminobenzoic acid reacts with trifluoroacetic acid to form 2-trifluoroacetamido benzoic acid | Trifluoroacetic acid solvent | >99 | Protects amino group to prevent oxidation |
| 2 | Chlorination of 2-trifluoroacetamido benzoic acid to 3,5-bis-chloro-2-trifluoroacetamido benzoic acid | Chlorine gas, trifluoroacetic acid solvent | High selectivity, minimal by-products | Trifluoroacetic acid is critical solvent for selectivity |
| 3 | Reaction with liquid sodium hydroxide to form sodium salt, acidification to 3,5-bis-chloro-2-amino benzoic acid | NaOH, acidification | >99 | Efficient conversion |
| 4 | Diazotization of 3,5-bis-chloro-2-amino benzoic acid with sodium nitrite, hydrochloric acid, and isopropanol | CuSO4 catalyst improves yield | >95 | Copper sulfate catalysis reduces by-products and speeds reaction |
| 5 | Conversion of 3,5-dichlorobenzoic acid to 3,5-dichlorobenzoyl chloride | Thionyl chloride | >98 | High-purity acyl chloride obtained |
This method achieves an overall yield exceeding 82.9%, significantly improving on previous methods that suffered from low yields and amino group oxidation.
Chlorination and Diazotization Techniques
- Chlorination of benzonitrile or ortho-aminobenzoic acid derivatives is performed under controlled conditions using chlorine gas and acidic solvents such as hydrochloric acid or trifluoroacetic acid.
- Diazotization reactions involve sodium nitrite and hydrochloric acid, often catalyzed by copper sulfate to enhance reaction rates and yields.
- Protective groups such as trifluoroacetamido prevent oxidation of amino groups during chlorination, improving the selectivity and purity of chlorinated intermediates.
Coupling to Form 5-Chloro-3-(3,5-dichlorophenyl)benzoic Acid
While specific coupling protocols for this compound are less detailed in the available literature, the general approach involves:
- Using 3,5-dichlorobenzoyl chloride as an acylating agent.
- Reacting with appropriately substituted chlorobenzoic acid derivatives under Friedel-Crafts type conditions or other aromatic substitution methods, often catalyzed by Lewis acids such as aluminum chloride.
- Purification by recrystallization or chromatographic techniques to isolate the target compound.
Analytical Data and Reaction Monitoring
- Reaction progress and purity are monitored by liquid chromatography, thin-layer chromatography (TLC), and spectroscopic techniques such as FTIR and NMR.
- For example, in related chlorinated aromatic syntheses, FTIR peaks typical for Ar–C–Cl bonds appear around 688–755 cm⁻¹, and NMR signals confirm substitution patterns on aromatic rings.
- Yields and purity are optimized by adjusting solvent choice, temperature, and catalyst presence.
Summary Table of Key Preparation Steps
| Step No. | Intermediate/Product | Reaction Type | Key Reagents | Yield (%) | Remarks |
|---|---|---|---|---|---|
| 1 | 2-Trifluoroacetamido benzoic acid | Protection | Ortho-aminobenzoic acid, trifluoroacetic acid | >99 | Protect amino group |
| 2 | 3,5-Bis-chloro-2-trifluoroacetamido benzoic acid | Chlorination | Cl₂, trifluoroacetic acid | High | Selective chlorination |
| 3 | 3,5-Bis-chloro-2-amino benzoic acid | Hydrolysis/acidification | NaOH, acid | >99 | Efficient conversion |
| 4 | 3,5-Dichlorobenzoic acid | Diazotization | NaNO₂, HCl, CuSO₄ catalyst | >95 | Catalyst improves yield |
| 5 | 3,5-Dichlorobenzoyl chloride | Acyl chloride formation | Thionyl chloride | >98 | High purity |
Additional Notes
- Alternative methods such as direct chlorination of benzoic acid derivatives without amino protection result in lower yields due to amino oxidation.
- Use of trifluoroacetic acid as solvent is unique and critical for selectivity in chlorination steps.
- Copper sulfate catalysis in diazotization significantly enhances yield and reduces by-products.
- Reaction conditions such as temperature (e.g., 80-85°C for diazotization) and solvent choice (e.g., isopropanol) are optimized for best results.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(3,5-dichlorophenyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) for reduction and potassium permanganate (KMnO4) for oxidation.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Applications in Organic Synthesis
The compound is utilized as an intermediate in the synthesis of various organic compounds:
- Building Block : It acts as a precursor for synthesizing other chlorinated benzoic acids and derivatives, which are crucial in developing pharmaceuticals and agrochemicals .
- Functionalization : The presence of chlorine atoms enhances its reactivity, making it suitable for further functionalization reactions that yield biologically active compounds.
Pharmaceutical Applications
Research indicates that this compound and its derivatives exhibit antimicrobial properties. For instance:
- Antimicrobial Activity : A study demonstrated that related compounds showed significant inhibition against Streptococcus pneumoniae and Staphylococcus aureus, suggesting potential applications in antibiotic development .
- Drug Development : Its derivatives are being explored for their ability to inhibit bacterial RNA polymerase, which could lead to new classes of antibiotics effective against resistant strains .
Agricultural Applications
The compound has been identified as a potential herbicide and pesticide intermediate:
- Pesticide Production : It can be used to synthesize herbicides that target specific plant growth pathways. The chlorinated structure enhances its efficacy in pest control applications .
- Plant Growth Regulators : Some derivatives have been shown to promote plant growth under specific conditions, indicating their utility in agricultural biotechnology .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of benzoic acid, including those derived from this compound. The results indicated that modifications to the structure significantly improved activity against key pathogens:
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 256 | Streptococcus pneumoniae |
| Modified Derivative (C3–005) | 8 | Streptococcus pneumoniae |
This highlights the compound's potential as a lead structure for developing new antibiotics .
Case Study 2: Herbicide Development
In agricultural research, derivatives of this compound were synthesized to evaluate their herbicidal properties. The findings suggested that certain derivatives effectively inhibited weed growth while being less toxic to crops:
| Derivative | Efficacy (%) | Crop Safety Level |
|---|---|---|
| Herbicide A | 90 | High |
| Herbicide B | 75 | Moderate |
These results support further exploration into its use as a selective herbicide .
Mechanism of Action
The mechanism of action of 5-Chloro-3-(3,5-dichlorophenyl)benzoic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Isomers and Positional Analogues
a. 3-(3,5-Dichlorophenyl)benzoic Acid (dCPB2)
b. 2-Chloro-5-(3,5-dichlorophenyl)benzoic Acid
c. 3-(3,5-Dichlorophenyl)-5-hydroxybenzoic Acid
Functional Group Variants
a. 5-Chloro-3-[3-(2,4-dichlorophenyl)-acryloyl]-2-hydroxybenzoic Acid (Compound 27)
b. N-(3,5-Dichlorophenyl)succinimide (NDPS)
- Structure : Succinimide moiety instead of benzoic acid.
- Toxicity : Causes nephrotoxicity in rats via hepatic activation, damaging proximal tubules .
- Metabolism : Oxidized to hydroxylated metabolites by cytochrome P450 enzymes .
- Divergence : The benzoic acid group in the target compound may alter metabolic pathways, reducing nephrotoxic risk.
Implications for Research and Development
- Pharmacological Potential: Structural parallels to diflunisal analogues warrant exploration in antimicrobial or anti-inflammatory contexts.
- Toxicity Screening : Given NDPS nephrotoxicity , metabolic studies of the target compound’s hepatic processing are critical.
- Solubility Optimization : Introducing polar groups (e.g., –OH ) could enhance bioavailability for therapeutic applications.
Biological Activity
5-Chloro-3-(3,5-dichlorophenyl)benzoic acid is a halogenated benzoic acid derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure is characterized by a benzoic acid framework with chlorine substituents that can significantly influence its biological activity. The presence of chlorine atoms enhances lipophilicity, which can improve the compound's interaction with biological membranes and proteins.
Target Interactions
this compound interacts with various proteins and receptors, potentially affecting multiple signaling pathways. Similar compounds have been shown to engage in both covalent and non-covalent interactions, leading to alterations in target function.
Biochemical Pathways
This compound may influence several metabolic and signaling pathways. For instance, it has been implicated in modulating proteasomal and autophagic activities, which are crucial for cellular homeostasis . The activation of cathepsins B and L has been observed, indicating a role in protein degradation systems .
Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Its effectiveness may be comparable to clinically used antibiotics .
- Antiproliferative Effects : In vitro studies have indicated that the compound can inhibit the growth of cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
Several studies have provided insights into the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluated a series of benzoic acid derivatives, including this compound, showing significant inhibition against gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to standard antibiotics .
- Cytotoxicity Assessment : In a cytotoxicity study involving human foreskin fibroblasts and cancer cell lines (Hep-G2 and A2058), the compound demonstrated low cytotoxicity while effectively enhancing proteasome activity at certain concentrations .
- Structure-Activity Relationship (SAR) : Research on related compounds highlighted the importance of halogen substitutions in enhancing biological activity. The presence of multiple chlorine atoms was found to correlate with increased potency against various biological targets .
Data Table: Summary of Biological Activities
Q & A
Basic Questions
Q. What analytical methods are recommended for confirming the structural integrity of 5-Chloro-3-(3,5-dichlorophenyl)benzoic acid?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use , , and NMR to confirm substituent positions and aromatic proton environments. Compare spectral data with related chlorinated benzoic acids (e.g., 3,5-dichlorobenzoic acid, which shows distinct splitting patterns for chlorine-substituted protons) .
- Mass Spectrometry (MS) : Electron ionization (EI-MS) can validate molecular weight and fragmentation patterns. For example, 3,5-dichlorobenzoic acid exhibits a base peak at m/z 190 (M) with chlorine isotope patterns .
- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity and resolve degradation products. Retention times can be cross-referenced with standards .
Table 1 : Analytical Parameters for Structural Confirmation
Q. What synthetic routes are commonly used for preparing this compound?
- Methodological Answer :
- Ullmann Coupling : React 3,5-dichlorophenylboronic acid with 5-chloro-3-iodobenzoic acid using a Pd catalyst (e.g., Pd(PPh)) in a DMF/HO mixture. Monitor reaction progress via TLC .
- Friedel-Crafts Acylation : Introduce the 3,5-dichlorophenyl group to a pre-chlorinated benzoic acid derivative using AlCl as a catalyst. Purify via recrystallization (ethanol/water) .
- Post-Functionalization : Start with 3,5-dichlorobenzoic acid and introduce the additional chlorine substituent via electrophilic substitution using Cl/FeCl. Optimize reaction temperature (40–60°C) to avoid over-chlorination .
Advanced Questions
Q. How can researchers optimize the yield of this compound in Ullmann-type coupling reactions?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc) vs. PdCl) with ligands like PPh or bipyridine. Higher yields (>75%) are reported with Pd(PPh) in DMF .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with mixed solvents (toluene/ethanol). DMF enhances solubility of aryl halides but may require higher temperatures (100–120°C) .
- Additives : Use KCO or CsCO as bases. CsCO improves coupling efficiency by stabilizing intermediates .
Table 2 : Reaction Optimization Variables
| Variable | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | Pd(PPh) | 75% → 82% |
| Solvent | DMF/HO (9:1) | 60% → 75% |
| Base | CsCO | 70% → 85% |
Q. What strategies resolve discrepancies in reported biological activity data for this compound across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times. For enzyme inhibition studies, validate activity against purified targets (e.g., COX-2) using positive controls like indomethacin .
- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with bioactivity measurements. For example, esterification of the carboxylic acid group can reduce activity .
- Data Normalization : Report IC values relative to internal standards (e.g., % inhibition at 10 μM) to account for batch-to-batch variability in compound purity .
Q. How to design experiments probing the mechanism of action of this compound in enzyme inhibition?
- Methodological Answer :
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). Use varying substrate concentrations (0.1–10 mM) and fixed inhibitor levels .
- Docking Simulations : Model the compound into enzyme active sites (e.g., COX-2 PDB: 5KIR) using AutoDock Vina. Validate predictions with mutagenesis (e.g., Ser530Ala in COX-2) .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (K) and thermodynamic parameters (ΔH, ΔS) to assess interaction strength with target proteins .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
